2-(4-((5-Bromo-2-methylphenyl)sulfonyl)piperazin-1-yl)ethanol
Overview
Description
2-(4-((5-Bromo-2-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is a complex organic compound that features a piperazine ring substituted with a 5-bromo-2-methylphenylsulfonyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((5-Bromo-2-methylphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves multiple steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the 5-bromo-2-methylphenylsulfonyl group: This step involves the reaction of the piperazine derivative with a sulfonyl chloride, such as 5-bromo-2-methylbenzenesulfonyl chloride, under basic conditions.
Attachment of the ethanol moiety: The final step involves the reaction of the sulfonylated piperazine with ethylene oxide or a similar reagent to introduce the ethanol group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-((5-Bromo-2-methylphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Products include 2-(4-((5-bromo-2-methylphenyl)sulfonyl)piperazin-1-yl)acetaldehyde and 2-(4-((5-bromo-2-methylphenyl)sulfonyl)piperazin-1-yl)acetic acid.
Reduction: Products include 2-(4-((5-bromo-2-methylphenyl)sulfanyl)piperazin-1-yl)ethanol.
Scientific Research Applications
2-(4-((5-Bromo-2-methylphenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its piperazine core.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(4-((5-Bromo-2-methylphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2-(4-((5-Bromo-2-methylphenyl)sulfonyl)piperazin-1-yl)methanol
- 2-(4-((5-Bromo-2-methylphenyl)sulfonyl)piperazin-1-yl)propane-1-ol
- 2-(4-((5-Bromo-2-methylphenyl)sulfonyl)piperazin-1-yl)butane-1-ol
Uniqueness
2-(4-((5-Bromo-2-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is unique due to its specific combination of a piperazine ring, a 5-bromo-2-methylphenylsulfonyl group, and an ethanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[4-(5-bromo-2-methylphenyl)sulfonylpiperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O3S/c1-11-2-3-12(14)10-13(11)20(18,19)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXALFMSMOHPRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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